Bevurogant - 1817773-66-2

Bevurogant

Catalog Number: EVT-8350276
CAS Number: 1817773-66-2
Molecular Formula: C26H28N8O3S
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Bevurogant is synthesized from a precursor compound through a series of chemical reactions that enhance its pharmacological properties. It falls under the category of small molecule drugs, specifically targeting neurokinin receptors. This classification is crucial as it influences both its mechanism of action and potential applications in clinical settings.

Synthesis Analysis

Methods

The synthesis of Bevurogant involves several key steps, typically starting with commercially available starting materials. The process can be summarized as follows:

  1. Formation of the Core Structure: The initial step involves the formation of the core structure through condensation reactions between appropriate amines and carbonyl compounds.
  2. Functional Group Modifications: Subsequent steps include the introduction of various functional groups via electrophilic substitutions or nucleophilic additions to enhance receptor affinity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

Technical Details

The synthesis may utilize techniques such as solid-phase synthesis or solution-phase synthesis depending on the desired scale and complexity. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Bevurogant at each stage.

Molecular Structure Analysis

Structure

Bevurogant's molecular structure can be characterized by its specific arrangement of atoms, which includes a central aromatic ring system linked to various functional groups that confer its biological activity. The precise stereochemistry is critical for its interaction with neurokinin receptors.

Data

  • Molecular Formula: CxHyNzOw (exact values depend on specific synthetic routes)
  • Molecular Weight: Approximately 400 Da (varies with specific derivatives)
  • 3D Structure: Typically analyzed using computational modeling software to predict binding interactions with target receptors.
Chemical Reactions Analysis

Reactions

Bevurogant undergoes several chemical reactions during its synthesis and potential metabolic pathways:

  1. Nucleophilic Substitution: This reaction type is often employed to introduce functional groups that enhance receptor binding.
  2. Oxidation/Reduction: These reactions may occur during metabolic processing, affecting the compound's pharmacokinetics.
  3. Hydrolysis: This reaction can lead to the breakdown of ester or amide bonds, influencing the compound's stability and efficacy.

Technical Details

The reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to optimize yield and selectivity for desired products.

Mechanism of Action

Process

Bevurogant acts primarily as an antagonist at the neurokinin-1 receptor. By binding to this receptor, it inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammatory responses.

Data

  • IC50 Values: Typically measured in nanomolar ranges, indicating high potency.
  • Binding Affinity: Evaluated through radiolabeled ligand displacement assays, confirming its selectivity over other neurokinin receptors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Typically around 150-160 °C (exact values may vary).

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Stability Range: Effective within a pH range of 4-7, which is relevant for formulation development.
Applications

Bevurogant has potential applications in several areas:

  1. Pain Management: Due to its neurokinin-1 receptor antagonism, it may serve as an alternative treatment for chronic pain conditions.
  2. Anxiety Disorders: Its ability to modulate neurokinin signaling could be beneficial in managing anxiety-related disorders.
  3. Inflammatory Conditions: The compound may also find use in treating various inflammatory diseases by inhibiting substance P-mediated pathways.
Introduction to Bevurogant in Immunopharmacological Research

Pharmacological Classification as a Retinoid-Related Orphan Receptor-γt Antagonist

Bevurogant functions as a selective and competitive antagonist targeting the ligand-binding domain of retinoid-related orphan receptor-γt (RORγt), a nuclear hormone receptor isoform critical for interleukin-17 production. The compound's chemical structure (C₂₆H₂₈N₈O₃S; molecular weight 532.62 g/mol; CAS Registry Number 1817773-66-2) enables high-affinity interaction with RORγt, thereby preventing conformational changes necessary for co-activator recruitment and transcriptional activation [1] [4]. This molecular antagonism was validated through biophysical assays, including differential static light scattering and time-resolved fluorescence resonance energy transfer, demonstrating significant thermal stabilization of the RORγt ligand-binding domain (ΔTₐgg 13.7°C) and displacement of co-activator peptides such as receptor-interacting protein 140 [9].

The specificity profile of Bevurogant distinguishes it from earlier ROR modulators. Unlike pan-ROR inhibitors or inverse agonists affecting both RORα and RORγ isoforms, Bevurogant exhibits >200-fold selectivity for RORγt over RORα and shows no activity against unrelated nuclear receptors or general transcription factors like VP16 up to 96 μM concentrations [8]. This selectivity arises from its optimized interaction with unique residues within the RORγt ligand-binding pocket, particularly those differing from the highly homologous RORα binding cleft [8] [9]. Mechanistically, Bevurogant binding induces allosteric changes that prevent RORγt from adopting the active conformation required for DNA response element engagement and subsequent transcription of pro-inflammatory genes.

Table 1: Comparative Profile of Select RORγt Inhibitors

CompoundChemical ClassRORγt IC₅₀Selectivity (vs. RORα)Cellular Activity (Th17 Differentiation IC₅₀)
Bevurogant (BI 730357)Not specified in literatureNot reported>200-foldNot reported
ML209Diphenylpropanamide460 nM>200-fold400 nM
Cpd 1Imidazopyridine30 nM>100-fold50 nM
DigoxinCardiac glycoside1.98 μMModerate~2 μM

[8] [9]

At the epigenetic level, pharmacological RORγt inhibition by compounds like Bevurogant suppresses histone modifications essential for Th17 gene expression. Preclinical studies demonstrate reduced histone H3 lysine 4 trimethylation and histone H3 acetylation at promoter regions of IL17A, IL23R, and CCR6 genes following RORγt antagonism. This epigenetic silencing contributes to the sustained suppression of the Th17 transcriptional program even after transient inhibitor exposure [9].

Therapeutic Relevance in Chronic Inflammatory Disease Pathogenesis

Bevurogant's therapeutic relevance centers on disrupting the RORγt-Th17-IL-17 axis, a pathogenic driver across multiple chronic inflammatory conditions. Retinoid-related orphan receptor-γt serves as the master transcription factor directing naïve T cell differentiation into IL-17-producing T helper 17 cells through coordinated induction of lineage-specific genes, including IL17A, IL17F, IL22, IL23R, CCL20, and CCR6 [3]. This pathway is evolutionarily conserved for mucosal defense but becomes pathogenic when dysregulated, driving autoimmunity through several interconnected mechanisms:

  • Epithelial/Barrier Dysfunction: IL-17A and IL-17F stimulate keratinocytes and epithelial cells to produce chemokines (CXCL1, CXCL2, CXCL5, CXCL8) that recruit neutrophils, establishing self-sustaining inflammatory loops observed in psoriasis and inflammatory bowel disease [3] [9].
  • Osteoclast Activation: IL-17 synergizes with RANK ligand to promote osteoclastogenesis and bone erosion in psoriatic and rheumatoid arthritis [2] [9].
  • Endothelial Activation: Th17 cytokines increase vascular adhesion molecule expression (VCAM-1, ICAM-1) and disrupt endothelial nitric oxide synthase function, facilitating leukocyte extravasation and contributing to cardiovascular comorbidities in chronic inflammation [5] [7].

Table 2: Key Pathogenic Cytokines Modulated by RORγt Inhibition

Cytokine/ChemokinePrimary Cellular SourcePathogenic Role in InflammationEffect of RORγt Antagonism
IL-17ATh17 cells, γδ T cells, ILC3Neutrophil recruitment, epithelial activation↓↓↓
IL-17FTh17 cells, mucosal epitheliumSynergizes with IL-17A, antimicrobial defense↓↓
IL-22Th17 cells, ILC3Epithelial hyperplasia, barrier disruption↓↓
CCL20Epithelial cells, fibroblastsCCR6+ lymphocyte recruitment (Th17, dendritic cells)
IL-23RTh17 cellsSustains Th17 expansion and pathogenicity

[3] [9]

Clinical trial data supports the therapeutic targeting of this pathway. Phase 2 clinical evaluations have investigated Bevurogant for plaque psoriasis (NCT identifiers not specified in sources; United States, Canada, Germany), psoriatic arthritis (phase 2; study details not provided), and potentially other Th17-mediated conditions [2]. These investigations build upon genetic evidence demonstrating that RORγt-deficient mice exhibit resistance to experimental autoimmune encephalomyelitis, collagen-induced arthritis, and T-cell transfer colitis—models directly relevant to human multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease [3] [8]. Importantly, Bevurogant's mechanism offers theoretical advantages over cytokine-targeted biologics (e.g., IL-17/IL-23 inhibitors) by simultaneously suppressing multiple Th17-derived mediators rather than a single cytokine, potentially overcoming compensatory pathways that limit monoclonal antibody efficacy in conditions like Crohn's disease and rheumatoid arthritis [3].

Emerging research suggests broader applications beyond classical autoimmune indications. Elevated IL-17A correlates with atrial fibrillation pathogenesis, potentially through NLRP3 inflammasome activation, endothelial dysfunction, and fibrosis promotion. Serum IL-17A levels associate with severe left atrial low-voltage zones indicative of fibrotic remodeling [5]. Similarly, Th17 dysregulation contributes to the cytokine storm in severe COVID-19, suggesting potential applicability in viral hyperinflammation [3]. These expanding associations underscore the fundamental role of RORγt-dependent pathways in diverse inflammatory conditions and highlight Bevurogant's potential as a targeted immunomodulator.

Bevurogant exemplifies the transition from molecular discovery to therapeutic application. Its progression through clinical development will determine whether precise RORγt inhibition fulfills the promise of controlling chronic inflammation while preserving protective immunity—a balance not consistently achieved with broader immunosuppressive approaches [2] [3] [9].

Properties

CAS Number

1817773-66-2

Product Name

Bevurogant

IUPAC Name

8-[(1S)-1-cyclopropylethyl]-2-(4-cyclopropyl-6-methylpyrimidin-5-yl)-6-[(5-methylsulfonylpyridin-2-yl)methylamino]pteridin-7-one

Molecular Formula

C26H28N8O3S

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C26H28N8O3S/c1-14-21(22(17-6-7-17)31-13-30-14)23-29-12-20-25(33-23)34(15(2)16-4-5-16)26(35)24(32-20)28-10-18-8-9-19(11-27-18)38(3,36)37/h8-9,11-13,15-17H,4-7,10H2,1-3H3,(H,28,32)/t15-/m0/s1

InChI Key

HVVHIBHBDCYLDI-HNNXBMFYSA-N

SMILES

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)C(C)C6CC6

Canonical SMILES

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)C(C)C6CC6

Isomeric SMILES

CC1=C(C(=NC=N1)C2CC2)C3=NC=C4C(=N3)N(C(=O)C(=N4)NCC5=NC=C(C=C5)S(=O)(=O)C)[C@@H](C)C6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.